molecular formula C28H28N4O6S B15002828 {4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone

{4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone

Cat. No.: B15002828
M. Wt: 548.6 g/mol
InChI Key: ZILWKKVGEIBSAV-UHFFFAOYSA-N
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Description

4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is a complex organic compound that features a combination of fluorene, piperazine, nitrobenzoyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 9H-fluorene-2-sulfonyl chloride with piperazine to form a sulfonylated piperazine intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to introduce the nitrobenzoyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The purification process may involve techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE involves its interaction with specific molecular targets. The sulfonyl and nitrobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine and morpholine rings may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • 2-[4-(9H-Fluorene-2-sulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Uniqueness

4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N4O6S

Molecular Weight

548.6 g/mol

IUPAC Name

[4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C28H28N4O6S/c33-28(30-13-15-38-16-14-30)21-5-8-26(27(19-21)32(34)35)29-9-11-31(12-10-29)39(36,37)23-6-7-25-22(18-23)17-20-3-1-2-4-24(20)25/h1-8,18-19H,9-17H2

InChI Key

ZILWKKVGEIBSAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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